Lipophilicity Modulation: Intermediate LogP Between Mono-Bromo and Mono-Fluoro Quinolinones
6-Bromo-8-fluoro-8H-quinolin-2-one exhibits a computed LogP of 2.43, placing it between the higher lipophilicity of 6-bromoquinolin-2(1H)-one (LogP 2.70) and the lower lipophilicity of 8-fluoroquinolin-2(1H)-one (LogP 1.43) [1]. This intermediate value arises from the counterbalancing effects of the lipophilic bromine and the polar fluorine substituents. In drug discovery, LogP values in the range of 2–3 are often associated with optimal passive membrane permeability while maintaining acceptable aqueous solubility, suggesting that the dual-halogenated scaffold may offer a more favorable ADME profile than either mono-halogenated congener alone [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.43 (Chemscene computational prediction) |
| Comparator Or Baseline | 6-Bromoquinolin-2(1H)-one: LogP 2.70 (Molbase); 8-Fluoroquinolin-2(1H)-one: LogP 1.43 (PubChem XLogP3) |
| Quantified Difference | ΔLogP = -0.27 versus 6-bromo analog; ΔLogP = +1.00 versus 8-fluoro analog |
| Conditions | Computational prediction; octanol-water partition coefficient |
Why This Matters
A LogP of 2.43 may translate into balanced permeability and solubility, reducing the need for extensive formulation optimization compared to the more lipophilic 6-bromo (LogP 2.70) or the more polar 8-fluoro (LogP 1.43) analogs.
- [1] PubChem. 8-Fluoroquinolin-2(1H)-one Compound Summary. CID 467390, XLogP3-AA 1.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/467390 (accessed 2026-04-30). View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
